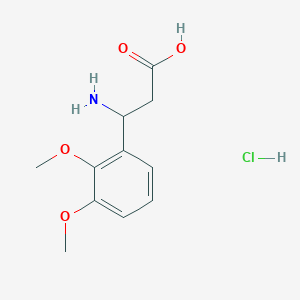
3-amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride is a chemical compound with the molecular formula C11H15NO4. It is a derivative of phenylalanine and is known for its unique structural properties due to the presence of methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde as the starting material.
Reduction: The aldehyde group is reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then converted to the corresponding amine through amination reactions using reagents like ammonia or ammonium chloride.
Acid Formation: The amine is then converted to the corresponding carboxylic acid using oxidation reactions.
Hydrochloride Formation: Finally, the carboxylic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: Various substituted derivatives of the aromatic ring can be formed.
Scientific Research Applications
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and modulation of biochemical pathways.
Medicine: It has shown promise in preclinical studies for the treatment of certain diseases, such as neurodegenerative disorders and metabolic conditions.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Amino-3-(2,3-dimethoxyphenyl)propanoic Acid Hydrochloride is similar to other compounds such as 3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid. it is unique due to the position of the methoxy groups on the benzene ring, which can influence its chemical properties and biological activities. Other similar compounds include:
3-Amino-3-(3,4-dimethoxyphenyl)propanoic Acid
3-(3,4-dimethoxyphenyl)propanoic Acid
3-(2,3-dimethoxyphenyl)propanoic Acid
These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their molecular structures.
Properties
IUPAC Name |
3-amino-3-(2,3-dimethoxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-5-3-4-7(11(9)16-2)8(12)6-10(13)14;/h3-5,8H,6,12H2,1-2H3,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIJCLKTDPRJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2789510.png)

![N-cyclohexyl-3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2789516.png)

![2-butyl-1-[3-(4-chlorophenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2789519.png)
![N-(4-(4-acetylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide](/img/structure/B2789521.png)


![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)
![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)
![1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-{[4-(trifluoromethoxy)phenyl]methyl}piperidine-3-carboxamide](/img/structure/B2789530.png)
![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)
![N-[3-(3-FLUOROPHENYL)-2-(2-OXOPYRROLIDIN-1-YL)PROPYL]BUTANAMIDE](/img/structure/B2789532.png)

